molecular formula C20H15N7S3 B14919935 1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide

1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide

Cat. No.: B14919935
M. Wt: 449.6 g/mol
InChI Key: KNTIAGNALMCZDG-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide is a complex organic compound that features a benzothiazole ring fused with a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine system

Preparation Methods

The synthesis of 1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide can be achieved through various synthetic routes. Common methods include:

Chemical Reactions Analysis

1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

    Cyclization: Intramolecular cyclization reactions can form additional ring structures.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide include:

Properties

Molecular Formula

C20H15N7S3

Molecular Weight

449.6 g/mol

IUPAC Name

2-[[11,12-dimethyl-10-(1,3-thiazol-2-yl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C20H15N7S3/c1-11-12(2)27(19-21-7-8-28-19)17-16(11)18-24-15(25-26(18)10-22-17)9-29-20-23-13-5-3-4-6-14(13)30-20/h3-8,10H,9H2,1-2H3

InChI Key

KNTIAGNALMCZDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CSC4=NC5=CC=CC=C5S4)C6=NC=CS6)C

Origin of Product

United States

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